3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a chromen-4-one core, and several functional groups such as dimethylamino, hydroxy, propyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Construction of the chromen-4-one core: This involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of a base.
Introduction of functional groups: The dimethylamino, hydroxy, propyl, and trifluoromethyl groups are introduced through various substitution and addition reactions, using reagents such as dimethylamine, propyl bromide, and trifluoromethyl iodide.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Addition: The trifluoromethyl group can participate in addition reactions with nucleophiles, resulting in the formation of new compounds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as a topoisomerase I inhibitor, which can interfere with DNA replication and transcription in cancer cells. It has shown promising anti-proliferative activity against various human cancer cell lines.
Industrial Applications: The compound’s unique structure and reactivity make it a potential candidate for use in the development of new materials, such as corrosion inhibitors for oil-well tubular steel.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with DNA and inhibition of topoisomerase I . This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis. Molecular modeling studies have shown that the compound binds to the active site of topoisomerase I and stabilizes the DNA-enzyme complex, preventing the re-ligation of DNA strands .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one include other benzo[d]thiazole derivatives and chromen-4-one derivatives. Some examples are:
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds also exhibit topoisomerase I inhibitory activity and have been studied for their anti-cancer properties.
Benzo[d]thiazole-2-thiol derivatives: These compounds have been investigated for their quorum sensing inhibitory activity in Gram-negative bacteria.
Benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones:
The uniqueness of this compound lies in its combination of functional groups and its ability to inhibit topoisomerase I, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-4-7-12-10-13-19(30)17(22-27-15-8-5-6-9-16(15)32-22)21(23(24,25)26)31-20(13)14(18(12)29)11-28(2)3/h5-6,8-10,29H,4,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIADXAJOEOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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